4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole
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Overview
Description
“4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole” is a complex organic compound. It contains a fluorine atom, an indole group, and a tetrahydropyran group . It’s worth noting that tetrahydropyran is a key structural motif in many physiologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of related compounds involves the reaction of 4-Fluoro-3-nitrobenzenesulfonamide with (tetrahydro-2H-pyran-4-yl)methylamine . The reaction is carried out in a tetrahydrofuran solution and stirred at room temperature for several hours .Molecular Structure Analysis
The molecular structure of “4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole” is likely to be complex due to the presence of multiple functional groups. The tetrahydropyran group is a six-membered ring containing an oxygen atom . The indole group is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
The chemical reactions involving “4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole” are likely to be diverse, depending on the reaction conditions and the reagents used. For instance, tetrahydropyran derivatives have been shown to undergo various synthetic transformations such as rearrangements or ring-opening with nucleophiles and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole” would depend on its precise molecular structure. For instance, related compounds like 4-Aminotetrahydropyran have a density of 0.977 g/cm3 at 25 °C and a refractive index of 1.463 .Scientific Research Applications
- Details : By temporarily masking the hydroxyl functionality, 4-fluoro-THPI allows selective reactions without affecting the alcohol group. Researchers use it in nucleotide synthesis and other complex organic transformations .
- Details : The compound’s unique structure enables the formation of specific carbon-carbon bonds, making it valuable in synthetic chemistry .
- Details : Industries utilize it for fine chemical production, plastics, and other polymer materials. Its versatility contributes to various downstream applications .
- Details : The indole scaffold is prevalent in bioactive compounds. By modifying the fluorinated tetrahydropyran moiety, scientists aim to develop novel drugs with improved pharmacological properties .
- Details : As a building block, it contributes to the synthesis of pesticide intermediates. Researchers investigate its efficacy against pests and plant diseases .
- Details : Its incorporation into polymers can enhance material properties such as solubility, stability, and reactivity. Researchers explore its use in coatings, adhesives, and other applications .
Protecting Group in Organic Synthesis
Methane Synthesis
Fine Chemicals and Plastics Industry
Medicinal Chemistry and Drug Discovery
Agrochemicals and Pesticides
Materials Science and Polymer Chemistry
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-(oxan-4-ylmethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-12-2-1-3-13-14(12)11(9-16-13)8-10-4-6-17-7-5-10/h1-3,9-10,16H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEXQMQALWFATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2=CNC3=C2C(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole |
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